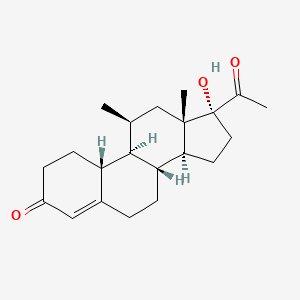

17-Hydroxy-11beta-methyl-19-norprogesterone

Übersicht

Beschreibung

17-Hydroxy-11beta-methyl-19-norprogesterone is a synthetic progestin hormone. It is a derivative of progesterone and is commonly used in various medical applications, including oral contraceptives, hormone replacement therapy, and treatment of endometriosis. The molecular formula of this compound is C21H30O3, and it has a molecular weight of 330.46 g/mol .

Vorbereitungsmethoden

The synthesis of 17-Hydroxy-11beta-methyl-19-norprogesterone involves several steps, starting from the basic steroid structure. The synthetic route typically includes the following steps:

Hydroxylation: Introduction of a hydroxyl group at the 17th position.

Methylation: Addition of a methyl group at the 11beta position.

Norprogesterone Derivation: Removal of the C19 methyl group to form the norprogesterone structure.

Industrial production methods often involve the use of advanced organic synthesis techniques and catalysts to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

17-Hydroxy-11beta-methyl-19-norprogesterone undergoes various chemical reactions, including:

Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes. Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: This reaction can reduce ketones or aldehydes to alcohols. Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

17-Hydroxy-11beta-methyl-19-norprogesterone has diverse applications in scientific research:

Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.

Biology: Investigated for its role in cellular processes and hormone regulation.

Medicine: Used in the development of contraceptives and hormone replacement therapies.

Industry: Employed in the production of pharmaceuticals and as a standard in quality control.

Wirkmechanismus

The mechanism of action of 17-Hydroxy-11beta-methyl-19-norprogesterone involves its interaction with progesterone receptors in the body. It binds to these receptors, mimicking the effects of natural progesterone. This interaction regulates various physiological processes, including the menstrual cycle, pregnancy, and embryogenesis. The molecular targets include progesterone receptors in the reproductive system, and the pathways involved are related to hormone signaling and gene expression .

Vergleich Mit ähnlichen Verbindungen

17-Hydroxy-11beta-methyl-19-norprogesterone is similar to other synthetic progestins, such as norethisterone and medroxyprogesterone acetate. it is unique in its specific structural modifications, which confer distinct pharmacological properties. For example:

Norethisterone: Lacks the hydroxyl group at the 17th position.

Medroxyprogesterone Acetate: Contains an acetate group at the 17th position.

These structural differences result in variations in their biological activity and clinical applications .

Biologische Aktivität

17-Hydroxy-11beta-methyl-19-norprogesterone (also known as 17-OH-11β-methyl-19-norprogesterone) is a synthetic progestin that plays a significant role in reproductive health and hormone replacement therapies. As a derivative of progesterone, it exhibits various biological activities that are critical for understanding its applications in medicine and research.

- Molecular Formula : C21H30O3

- Molecular Weight : 330.46 g/mol

- CAS Number : 25092-42-6

The primary mechanism of action for this compound involves binding to progesterone receptors (PR) in target tissues. This interaction mimics the effects of natural progesterone, influencing various physiological processes such as:

- Regulation of the menstrual cycle

- Maintenance of pregnancy

- Modulation of immune responses in reproductive tissues

The compound also exhibits effects on other receptor systems, including GABA and NMDA receptors, which may influence mood and neurological functions .

Progestational Activity

This compound shows significant progestational activity, making it useful in:

- Hormonal Contraceptives : It is employed in various contraceptive formulations due to its ability to inhibit ovulation and modify the endometrial lining.

- Hormone Replacement Therapy (HRT) : Used to alleviate menopausal symptoms by compensating for decreased natural progesterone levels.

Antigonadotropic Effects

Research indicates that this compound can exert antigonadotropic effects, which involve the suppression of gonadotropin release from the pituitary gland. This property is beneficial in treating conditions like endometriosis and uterine fibroids .

Comparative Analysis with Similar Compounds

| Compound Name | Progestational Activity | Antigonadotropic Activity | Estrogenic Activity |

|---|---|---|---|

| This compound | High | Moderate | Low |

| Norethisterone | High | High | Low |

| Medroxyprogesterone Acetate | High | Moderate | Low |

| Nomegestrol Acetate | Moderate | High | Moderate |

This table highlights the distinct pharmacological profiles of various progestins, showing how this compound compares with others in terms of biological activity.

Case Studies and Research Findings

-

Study on Endometriosis Treatment :

A clinical trial evaluated the efficacy of this compound in patients with endometriosis. The results indicated a significant reduction in pain symptoms and lesion size, supporting its use as a therapeutic agent . -

Impact on Breast Cancer Cells :

Research conducted on MCF-7 breast cancer cell lines demonstrated that while this compound did not exhibit estrogenic activity, it effectively inhibited cell proliferation at higher concentrations, suggesting potential use in hormone-sensitive cancers . -

Hormonal Contraceptive Studies :

Various studies have confirmed the effectiveness of this compound as a contraceptive agent, highlighting its ability to prevent ovulation and alter endometrial receptivity, thus preventing implantation .

Eigenschaften

IUPAC Name |

(8R,9S,10R,11S,13S,14S,17R)-17-acetyl-17-hydroxy-11,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12-11-20(3)18(8-9-21(20,24)13(2)22)17-6-4-14-10-15(23)5-7-16(14)19(12)17/h10,12,16-19,24H,4-9,11H2,1-3H3/t12-,16-,17-,18-,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGPYONVMYBUCZ-UNNCYPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(CCC2(C(=O)C)O)C3C1C4CCC(=O)C=C4CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@@H](CC[C@@]2(C(=O)C)O)[C@H]3[C@H]1[C@H]4CCC(=O)C=C4CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747426 | |

| Record name | (11beta)-17-Hydroxy-11-methyl-19-norpregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25092-42-6 | |

| Record name | (11β)-17-Hydroxy-11-methyl-19-norpregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25092-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (11beta)-17-Hydroxy-11-methyl-19-norpregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.